![molecular formula C18H15N5O2S B2702278 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide CAS No. 886929-12-0](/img/structure/B2702278.png)
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a synthetic organic molecule belonging to a diverse class of triazole derivatives
作用機序
Target of Action
The compound “2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide” belongs to the class of 1,2,4-triazoles . Triazoles and their derivatives have been proven to be effective bactericides, pesticides, and fungicides . They are associated with diverse pharmacological activities such as analgesic, antiasthmatic, diuretic, antihypertensive, and anti-inflammatory properties .
Biochemical Pathways
Given that triazoles have broad-spectrum biological activities, they likely interact with multiple pathways .
Result of Action
Based on the known effects of triazoles, it could potentially have a range of effects depending on the specific targets it interacts with .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide involves a multi-step organic reaction sequence:
Formation of the Triazole Core: : A triazole ring is synthesized through the cyclization of suitable hydrazine derivatives with appropriate aldehydes or ketones, typically under reflux conditions.
Substitution Reactions: : Incorporation of furan-2-yl and 1H-pyrrol-1-yl groups onto the triazole ring is performed via nucleophilic substitution reactions, utilizing halogenated precursors and strong base conditions.
Thioether Linkage Formation: : The sulfanyl group is introduced by reacting the triazole intermediate with thiols or disulfides in the presence of reducing agents.
Acetamide Addition: : The final compound is achieved by the coupling of N-phenylacetyl chloride with the triazole intermediate, facilitated by catalytic amounts of base.
Industrial Production Methods
In industrial settings, large-scale production typically involves optimizing these reactions to enhance yield and purity. This includes employing continuous flow reactors for consistent reagent mixing and employing high-efficiency purifying techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: : Under oxidative conditions, the furan ring can be susceptible to ring-opening reactions.
Reduction: : The triazole ring can undergo hydrogenation to form partially saturated derivatives.
Substitution: : Electrophilic and nucleophilic substitutions primarily occur at the furan and triazole moieties.
Common Reagents and Conditions
Oxidation: : Peroxides and strong acids.
Reduction: : Hydrogen gas with metal catalysts like palladium on carbon.
Substitution: : Halogenated compounds with strong bases or acids.
Major Products Formed
The resulting products from these reactions often include various derivatives of the parent compound, which can exhibit diverse biological and chemical properties.
科学的研究の応用
The compound's unique structural features allow it to be employed in:
Chemistry: : As a building block in the synthesis of complex molecules.
Biology: : For studying enzyme interactions and as a potential inhibitor of microbial growth.
Medicine: : Research into anticancer, antiviral, and antimicrobial agents.
Industry: : Used in the development of novel materials with specific electronic properties.
類似化合物との比較
Similar Compounds
4-(furan-2-yl)-1H-pyrrole derivatives
1,2,4-triazole-based acetamides
N-phenylacetamide derivatives
Uniqueness
The unique combination of the furan-2-yl, 1H-pyrrol-1-yl, and 1,2,4-triazole moieties linked through a thioether bond and an acetamide group provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
IUPAC Name |
2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c24-16(19-14-7-2-1-3-8-14)13-26-18-21-20-17(15-9-6-12-25-15)23(18)22-10-4-5-11-22/h1-12H,13H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRUBUSNDROWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N-dimethyl-4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzene-1-sulfonamide](/img/structure/B2702196.png)
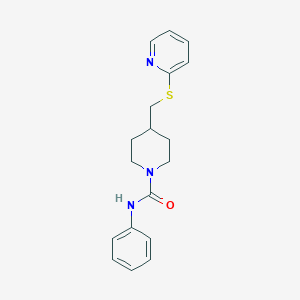
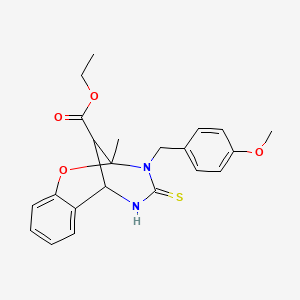
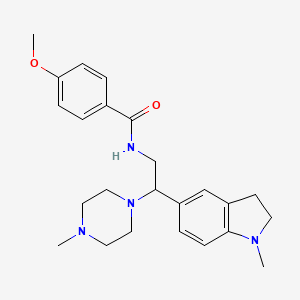
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2702202.png)
![1-[1-(3-Methylbenzenesulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2702203.png)
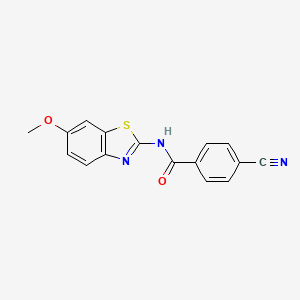
![1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2702207.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide](/img/structure/B2702209.png)
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2702212.png)
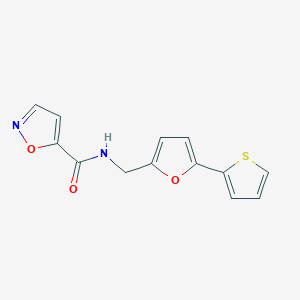
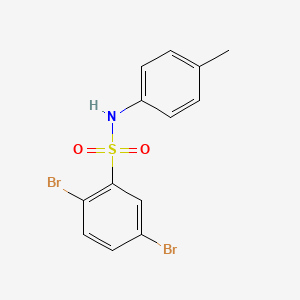
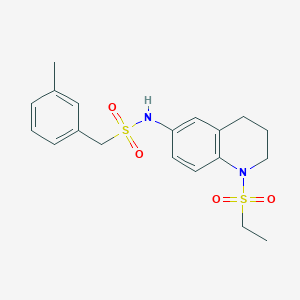
![N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2702218.png)
